Thymectacin

Beschreibung

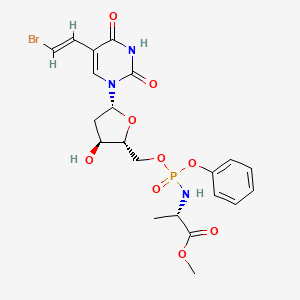

Brivudine Phosphoramidate is a small molecule phosphoramidate derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU) with potential antineoplastic activity. Selectively active against tumor cells expressing high levels of thymidylate synthase (TS), brivudine is converted intracellularly by TS to bromovinyldeoxyuridine monophosphate (BVdUMP) which competes with the natural substrate, deoxyuridine monophosphate, for binding to TS. Unlike TS inhibitors, this agent is a reversible substrate for TS catalysis. Thus, TS retains activity and converts BVdUMP into cytotoxic metabolites. As key enzyme in the de novo synthesis of dTMP, TS is an enzyme critical to DNA biosynthesis and is overexpressed in many solid tumors.

an anti-cancer agent; structure in first source

Structure

3D Structure

Eigenschaften

Key on ui mechanism of action |

NB1011 targets thymidylate synthase (TS), which catalyzes the transformation of E-5-(2-bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVdUMP) into cytotoxic reaction products. Due to the elevated levels of TS expression in tumor cells compared to normal cells, these cytotoxic products are preferentially generated inside tumor cells, and, as expected, NB1011 is more toxic to cells with higher levels of TS expression. Therefore, NB1011 therapy should kill tumor cells without severely damaging normal cells. |

|---|---|

CAS-Nummer |

232925-18-7 |

Molekularformel |

C21H25BrN3O9P |

Molekulargewicht |

574.3 g/mol |

IUPAC-Name |

methyl (2S)-2-[[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C21H25BrN3O9P/c1-13(20(28)31-2)24-35(30,34-15-6-4-3-5-7-15)32-12-17-16(26)10-18(33-17)25-11-14(8-9-22)19(27)23-21(25)29/h3-9,11,13,16-18,26H,10,12H2,1-2H3,(H,24,30)(H,23,27,29)/b9-8+/t13-,16-,17+,18+,35?/m0/s1 |

InChI-Schlüssel |

CFBLUORPOFELCE-BACVZHSASA-N |

Isomerische SMILES |

C[C@@H](C(=O)OC)NP(=O)(OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)/C=C/Br)O)OC3=CC=CC=C3 |

Kanonische SMILES |

CC(C(=O)OC)NP(=O)(OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C=CBr)O)OC3=CC=CC=C3 |

Aussehen |

Solid powder |

Andere CAS-Nummern |

232925-18-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Thymectacin; NB 1011; NB-1011; NB1011; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Thymectacin mechanism of action in cancer cells

An In-Depth Technical Guide to the Mechanism of Action of Thymectacin in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as NB1011, is a novel phosphoramidate prodrug of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU) designed as a targeted anticancer agent.[1][2] Unlike traditional chemotherapeutics that directly inhibit enzymatic targets, this compound operates via an Enzyme-Catalyzed Therapeutic Agent (ECTA) mechanism.[2] It is specifically engineered to be activated by thymidylate synthase (TS), an enzyme crucial for DNA biosynthesis.[3] Many cancers, particularly those resistant to fluoropyrimidine-based therapies like 5-fluorouracil (5-FU), develop resistance by overexpressing TS.[2] this compound leverages this common resistance mechanism, turning the overexpressed enzyme into a catalyst for its own cytotoxic activation, thereby creating a highly selective therapeutic window for tumors with high TS levels.[2][3] Preclinical studies have demonstrated its dose-dependent antitumor activity in xenograft models of breast and colon cancer.[4] This document provides a detailed overview of its core mechanism, downstream signaling effects, preclinical data, and the experimental protocols used for its evaluation.

Core Mechanism: Enzyme-Catalyzed Activation

This compound's ingenuity lies in its role as a substrate, not an inhibitor, of thymidylate synthase.[1] As a phosphoramidate "ProTide," its structure facilitates efficient cellular uptake.[5] Once inside the cell, the phosphoramidate moiety is cleaved, releasing the monophosphate form of the drug, bromovinyldeoxyuridine monophosphate (BVdUMP).

In cancer cells with high TS expression, the enzyme catalyzes the conversion of BVdUMP into cytotoxic metabolites.[1][3] This process preferentially generates toxic products within the tumor cells, leading to selective cell death while sparing normal cells with lower TS levels.[3] This unique activation pathway circumvents the resistance observed with direct TS inhibitors.[2]

Downstream Signaling Pathways

The generation of cytotoxic metabolites by this compound initiates a cascade of downstream events culminating in cell cycle arrest and apoptosis. Studies in high TS-expressing cell lines have shown that treatment with NB1011 leads to the activation of the p53 tumor suppressor pathway.[4] Specifically, this compound induces the phosphorylation of p53 at the Serine-15 residue, a key step in its activation.[3]

Activated p53 then transcriptionally upregulates several target genes responsible for enforcing cell cycle checkpoints and promoting apoptosis. These include:

-

p21 (CDKN1A): A cyclin-dependent kinase inhibitor that enforces cell cycle arrest, particularly at the G2/M checkpoint.[3][4]

-

Bax: A pro-apoptotic member of the Bcl-2 family that promotes mitochondrial outer membrane permeabilization, a critical step in the intrinsic apoptosis pathway.[4]

-

GADD45 (Growth Arrest and DNA Damage-inducible 45): A protein involved in DNA repair and cell cycle control.[4]

The induction of these proteins collectively halts cell proliferation and triggers programmed cell death in response to the drug-induced damage.

Summary of Preclinical Data

Preclinical evaluation of this compound has been conducted using both in vitro cell-based assays and in vivo animal models. While specific IC50 values from broad cell line screenings are not publicly available, in vivo xenograft studies provide significant evidence of its efficacy.

In Vitro Cytotoxicity Data

In vitro studies are critical for determining the concentration-dependent cytotoxic effects of a compound, typically summarized by the IC50 value (the concentration required to inhibit cell growth by 50%). Although specific values for this compound are not detailed in the provided search results, its cytotoxicity is established to be selective for cells with high TS expression.[2]

| Cell Line | Cancer Type | TS Expression | IC50 (µM) |

| Representative High-TS Line | e.g., Colon, Breast | High | Data not publicly available |

| Representative Low-TS Line | e.g., Normal Fibroblast | Low | Data not publicly available |

Table 1: Representative Table for In Vitro Cytotoxicity. Efficacy is dependent on high thymidylate synthase (TS) expression.

In Vivo Xenograft Data

Studies using athymic mice bearing human tumor xenografts have demonstrated significant, dose-dependent anti-tumor activity for this compound.[4]

| Model | Cancer Type | Treatment | Dose | Outcome | Reference |

| MCF7TDX Xenograft | Breast (Tomudex-Resistant) | This compound (NB1011) | 2.4 mg/day (i.p.) | Statistically significant tumor growth inhibition compared to lower doses. | [4] |

| H630R10 Xenograft | Colon (5-FU-Resistant) | This compound (NB1011) | 2.4 mg/day (i.p.) | Efficacy was comparable to the maximum tolerated dose of Irinotecan (10 mg/kg). | [4] |

Table 2: Summary of In Vivo Efficacy of this compound. Data from studies in athymic mice show significant tumor suppression in high-TS, drug-resistant cancer models.

Key Experimental Protocols

The evaluation of this compound's mechanism of action relies on a set of standard and specialized biochemical and cell-based assays.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is a standard method for determining the IC50 of a compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in viable cells to form insoluble purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[6]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[6]

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from 0.01 µM to 100 µM) for a specified period (e.g., 48-72 hours). Include vehicle-only controls.

-

MTT Addition: Add MTT reagent to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours to allow formazan crystal formation.[6]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot cell viability (%) against drug concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[7]

Thymidylate Synthase (TS) Activity Assay (Tritium Release Method)

This assay directly measures the enzymatic activity of TS within intact cells, which is crucial for confirming the target engagement of this compound.

Principle: The assay uses a radiolabeled substrate precursor, such as [5-³H]deoxyuridine.[8] Inside the cell, this is converted to [5-³H]dUMP. The TS-catalyzed methylation of this substrate to dTMP involves the obligatory displacement of the tritium atom at the C-5 position.[8] The released tritium (as ³H₂O) can be separated from the radiolabeled substrate and quantified, providing a direct measure of TS enzyme activity.[8]

Methodology:

-

Cell Culture: Culture cells to a desired density.

-

Precursor Incubation: Incubate a suspension of intact cells with [5-³H]deoxyuridine for a short period.

-

Reaction: The precursor is taken up by the cells and converted to [5-³H]dUMP, which is then processed by endogenous TS, releasing tritium.

-

Separation: Stop the reaction and separate the tritiated water (³H₂O) from the remaining radiolabeled nucleotides and cell debris, often using a column or precipitation step.

-

Quantification: Measure the radioactivity of the aqueous fraction using liquid scintillation counting.

-

Analysis: The amount of tritium released is proportional to the TS activity within the cells. This can be compared between different cell lines or under different treatment conditions.

In Vivo Tumor Xenograft Study

This protocol is essential for evaluating the anti-tumor efficacy of a compound in a living organism.

Principle: Human tumor cells are implanted into immunodeficient mice (e.g., athymic nude or NSG mice), where they grow to form solid tumors.[9][10] The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.[4]

Methodology:

-

Cell Preparation: Harvest human cancer cells known to have high TS expression (e.g., H630R10) from culture.

-

Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 million cells) into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization & Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control like Irinotecan). Administer treatment according to a defined schedule (e.g., daily intraperitoneal injections).[4]

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint & Analysis: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize the animals, excise the tumors, and weigh them. Compare the tumor growth curves and final tumor weights between groups to determine efficacy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Enzyme-catalyzed therapeutic agent (ECTA) design: activation of the antitumor ECTA compound NB1011 by thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. National Cancer Institute Pediatric Preclinical Testing Program: Model Description for In Vitro Cytotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

Thymectacin: A Technical Deep Dive into its Chemical Profile and Antitumor Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thymectacin (also known as NB-1011) is a novel phosphoramidate prodrug of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU), investigated for its potential as a targeted anticancer agent.[1] Its mechanism of action hinges on the selective activation by thymidylate synthase (TS), an enzyme often overexpressed in tumor cells. This targeted activation leads to the intracellular generation of cytotoxic metabolites, offering a promising therapeutic window. This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies. While the clinical development of this compound was discontinued after Phase I trials for colon cancer, the principles of its design and targeted activation remain a valuable case study in prodrug development for oncology.[1]

Chemical Structure and Physicochemical Properties

This compound is chemically designated as N---INVALID-LINK--phosphoryl]-L-alanine methyl ester.[1] It is a small molecule with the molecular formula C21H25BrN3O9P and an average molecular weight of 574.321 g/mol .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H25BrN3O9P | [1] |

| Average Molecular Weight | 574.321 g/mol | [1] |

| Monoisotopic Mass | 573.051179 Da | DrugBank Online |

| Synonyms | NB-1011, Brivudine phosphoramidate | [1] |

| Description | Phosphoramidate derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU) | |

| Nature | Prodrug of brivudine monophosphate | [1] |

| Solubility | Not explicitly found, but described as a hydrophobic drug. |

Table 2: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| pKa (strongest acidic) | 9.62 | ChemAxon |

| pKa (strongest basic) | -3.2 | ChemAxon |

| Physiological Charge | 0 | ChemAxon |

| Hydrogen Acceptor Count | 9 | ChemAxon |

| Hydrogen Donor Count | 2 | ChemAxon |

| Polar Surface Area | 152.73 Ų | ChemAxon |

| Rotatable Bond Count | 11 | ChemAxon |

| Refractivity | 124.59 m³·mol⁻¹ | ChemAxon |

| Polarizability | 50.22 ų | ChemAxon |

Mechanism of Action and Signaling Pathway

This compound's anticancer activity is predicated on its selective conversion to cytotoxic metabolites within tumor cells that overexpress thymidylate synthase (TS).

Activation Pathway

The mechanism proceeds as follows:

-

Cellular Uptake: this compound, being a lipophilic prodrug, can passively diffuse across the cell membrane into the cytoplasm.

-

Enzymatic Activation by Thymidylate Synthase (TS): Inside the cell, this compound is recognized as a substrate by thymidylate synthase. TS catalyzes the conversion of this compound into (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVdUMP) and other cytotoxic metabolites.[1]

-

Inhibition of DNA Synthesis: The generated BVdUMP is a potent inhibitor of thymidylate synthase, thereby blocking the synthesis of thymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. The depletion of the dTMP pool leads to the inhibition of DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis.

The downstream effects of the cytotoxic metabolites generated from this compound lead to the activation of apoptotic pathways. This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, culminating in programmed cell death.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Methodology:

-

Cell Culture: Human colon cancer cell lines (e.g., HCT-116, HT-29) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Thymidylate Synthase (TS) Activity Assay

This protocol outlines a general method to measure the activity of thymidylate synthase.

Objective: To determine the effect of this compound on the enzymatic activity of thymidylate synthase.

Methodology:

-

Enzyme Source: Recombinant human thymidylate synthase or cell lysates from cancer cells known to express high levels of TS can be used as the enzyme source.

-

Reaction Mixture: The assay is typically performed in a reaction buffer containing dithiothreitol (DTT), 5,10-methylenetetrahydrofolate (CH2THF), and the substrate [5-³H]dUMP.

-

Reaction Initiation: The reaction is initiated by the addition of the enzyme source to the reaction mixture, with or without the presence of this compound or its activated metabolites.

-

Incubation: The reaction is allowed to proceed for a specific time at 37°C.

-

Reaction Termination: The reaction is terminated by the addition of an acid (e.g., trichloroacetic acid).

-

Separation of Product: The radiolabeled product, ³H2O, is separated from the unreacted substrate, [5-³H]dUMP, typically by charcoal adsorption.

-

Quantification: The amount of ³H2O produced is quantified using liquid scintillation counting.

-

Data Analysis: The enzyme activity is calculated based on the rate of ³H2O formation and is expressed as pmol/min/mg of protein. The inhibitory effect of this compound is determined by comparing the enzyme activity in the presence and absence of the compound.

Pharmacokinetics and Clinical Development

Information on the preclinical and clinical pharmacokinetics of this compound is limited. As an investigational drug, it entered Phase I clinical trials for the treatment of colon cancer.[1] However, its development was subsequently discontinued. The reasons for discontinuation have not been widely publicized.

Conclusion

This compound represents a rational approach to cancer therapy by exploiting the biochemical differences between tumor and normal cells, specifically the overexpression of thymidylate synthase. While its clinical journey was halted, the underlying principle of tumor-selective activation of a prodrug remains a highly relevant and pursued strategy in modern oncology drug discovery. The data and methodologies presented in this guide provide a foundational understanding of this compound for researchers and scientists in the field of drug development. Further exploration of similar phosphoramidate prodrugs could yield novel and effective anticancer agents.

References

An In-depth Technical Guide to the Discovery and Development of NB-1011 (Thymectacin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NB-1011, also known as Thymectacin, is an investigational anticancer prodrug designed with a novel, targeted approach to chemotherapy. This document provides a comprehensive overview of the discovery, development, and mechanism of action of NB-1011, intended for a technical audience in the field of oncology and drug development. It details the scientific rationale behind its design as a substrate for thymidylate synthase (TS), an enzyme often overexpressed in tumor cells, leading to selective activation and cytotoxicity in cancer cells. This guide summarizes available preclinical and clinical data, outlines key experimental methodologies, and visualizes the underlying biological pathways and development workflows.

Introduction: The Rationale for a Novel Anticancer Strategy

The development of resistance to conventional chemotherapies remains a significant challenge in oncology. A common mechanism of resistance to fluoropyrimidine-based drugs, such as 5-fluorouracil (5-FU), is the overexpression of the target enzyme, thymidylate synthase (TS).[1] Recognizing this, NB-1011 was conceived as an "Enzyme-Catalyzed Therapeutic Agent" (ECTA), designed not to inhibit TS, but to be catalytically activated by it.[1] This innovative approach aimed to turn a resistance mechanism into a therapeutic advantage, creating a drug that would be selectively toxic to tumor cells with high TS levels.[1]

NB-1011 is a phosphoramidate prodrug of (E)-5-(2-bromovinyl)-2'-deoxyuridine monophosphate (BVdUMP). The phosphoramidate moiety enhances cell permeability, allowing the prodrug to enter cells where it can be activated.

Discovery and Preclinical Development

The development of NB-1011 was pioneered by NewBiotics, Inc. The core hypothesis was that a prodrug activated by TS could achieve high tumor selectivity and overcome resistance to traditional TS inhibitors.

Mechanism of Action

The mechanism of action of NB-1011 is a multi-step intracellular process:

-

Cellular Uptake: The lipophilic phosphoramidate structure of NB-1011 facilitates its passive diffusion across the cell membrane.

-

Intracellular Conversion: Once inside the cell, NB-1011 is enzymatically converted to bromovinyldeoxyuridine monophosphate (BVdUMP).

-

Thymidylate Synthase Activation: In tumor cells with high levels of TS, BVdUMP acts as a substrate for the enzyme. Unlike TS inhibitors, NB-1011 does not block the enzyme's function but is instead catalytically processed.

-

Generation of Cytotoxic Metabolites: The interaction of BVdUMP with TS leads to the formation of cytotoxic metabolites. These metabolites are then incorporated into DNA, leading to DNA damage and subsequent apoptosis (programmed cell death).

This targeted activation is visualized in the signaling pathway diagram below.

References

Thymectacin: A Technical Guide to a Thymidylate Synthase-Activated Prodrug

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thymectacin (also known as NB-1011) is a novel phosphoramidate prodrug of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU) designed for targeted cancer therapy. Its mechanism of action relies on the enzymatic activity of thymidylate synthase (TS), an enzyme frequently overexpressed in various tumor types and a key player in DNA synthesis. This targeted activation allows for selective cytotoxicity in cancer cells with high TS levels, potentially sparing normal tissues and overcoming resistance mechanisms associated with conventional chemotherapies like 5-fluorouracil (5-FU). This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and relevant experimental protocols.

Introduction to this compound

This compound was developed as a small molecule anticancer agent with a unique activation pathway. It is a phosphoramidate derivative of BVdU, a potent antiviral agent. The core concept behind this compound is to exploit the elevated levels of thymidylate synthase in tumor cells for its conversion into a cytotoxic metabolite.[1][2][3] This approach positions this compound as a promising candidate for treating tumors resistant to traditional TS inhibitors.[4] The drug entered Phase I/II clinical trials for solid tumors with high TS expression but its development has since been discontinued.[5]

Chemical Structure and Properties:

| Property | Value |

| Chemical Name | N---INVALID-LINK--phosphoryl]-L-alanine methyl ester |

| Synonyms | NB-1011, NB-101 |

| Molecular Formula | C21H25BrN3O9P |

| Molecular Weight | 574.32 g/mol |

| CAS Number | 232925-18-7 |

Mechanism of Action: TS-Mediated Activation

This compound's ingenuity lies in its reliance on thymidylate synthase for its cytotoxic effect. Unlike conventional TS inhibitors that block the enzyme's function, this compound acts as a substrate for TS.

The activation cascade is as follows:

-

Cellular Uptake: The lipophilic phosphoramidate moiety facilitates the passive diffusion of this compound across the cell membrane.

-

Intracellular Conversion: Once inside the cell, esterases cleave the phosphoramidate group, releasing (E)-5-(2-bromovinyl)-2'-deoxyuridine monophosphate (BVdUMP).

-

Thymidylate Synthase Activation: BVdUMP is then recognized as a substrate by thymidylate synthase.

-

Generation of Cytotoxic Metabolites: TS catalyzes the conversion of BVdUMP into highly cytotoxic metabolites. These metabolites are then incorporated into DNA, leading to chain termination and apoptosis.[6]

This mechanism ensures that the cytotoxic effects are predominantly localized to cells with high TS activity, a hallmark of many cancers.[4]

Downstream Cellular Effects

Preclinical studies have shown that the activation of this compound in high-TS-expressing cancer cells triggers a cascade of downstream events, primarily mediated by the p53 tumor suppressor protein.

Upon treatment with NB-1011, high-TS-expressing breast carcinoma cells (MCF7TDX) exhibited:

-

p53 Phosphorylation: Increased phosphorylation of p53 at the Serine 15 position.[2]

-

Upregulation of p53 Target Genes: Increased mRNA and protein levels of p21, Bax, and GADD45.[3]

-

Cell Cycle Arrest: Accumulation of cells in the G2/M phase of the cell cycle, indicating activation of the G2/M checkpoint.[2][3]

These effects were not observed in tumor cells with low TS expression, further highlighting the targeted nature of this compound.[2][3]

Preclinical Efficacy

This compound has demonstrated significant antitumor activity in preclinical models, particularly in tumors resistant to conventional therapies.

In Vitro Cytotoxicity:

NB-1011 was found to be at least 10-fold more cytotoxic to 5-FU-resistant, TS-overexpressing colorectal tumor cells than to normal cells.[4]

In Vivo Antitumor Activity:

In xenograft models using athymic mice, this compound showed dose-dependent antitumor activity against established Tomudex-resistant breast cancer (MCF7TDX) xenografts.[3] Furthermore, in 5-fluorouracil-resistant colon carcinoma (H630R10) xenografts, NB-1011 was as efficacious as irinotecan, a standard-of-care treatment for this cancer type.[3]

| Model | Drug | Efficacy | Reference |

| Tomudex-resistant Breast Cancer Xenografts (MCF7TDX) | This compound (NB-1011) | Dose-dependent antitumor activity | [3] |

| 5-FU-resistant Colon Carcinoma Xenografts (H630R10) | This compound (NB-1011) | As efficacious as irinotecan | [3] |

Clinical Development

A Phase I/II clinical trial (NCT00248404) was initiated to evaluate the safety, tolerability, and efficacy of this compound administered intravenously to patients with advanced solid tumors overexpressing thymidylate synthase.[5] The study included patients with various cancer types, including ovarian, gastrointestinal, colorectal, bladder, breast, and lung cancers.[1] However, the clinical development of this compound was subsequently discontinued. The reasons for discontinuation are not publicly available.

Experimental Protocols

Thymidylate Synthase Activity Assay (Tritium Release Assay)

This assay measures the catalytic activity of TS by quantifying the release of tritium from [5-³H]dUMP during its conversion to dTMP.

Materials:

-

Cell pellets

-

50mM Tris/HCl buffer, pH 7.5, containing 2mM dithiothreitol

-

[5-³H]dUMP (tritiated deoxyuridine monophosphate)

-

5,10-methylenetetrahydrofolate (CH2H4folate)

-

Activated charcoal suspension

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Resuspend cell pellets in Tris/HCl buffer at a concentration of 4 x 10^6 cells/ml.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Prepare a reaction mixture containing the cell lysate, [5-³H]dUMP, and CH2H4folate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an activated charcoal suspension to adsorb unreacted [5-³H]dUMP.

-

Centrifuge to pellet the charcoal.

-

Transfer the supernatant containing the released tritium to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate TS activity based on the amount of tritium released per unit of protein per unit of time.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

-

Cells cultured in 96-well plates

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in an animal model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for injection

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Culture the chosen cancer cell line to the desired confluency.

-

Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel to enhance tumor formation.

-

Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intravenous or intraperitoneal injection) to the treatment group according to the desired dosing schedule. Administer the vehicle control to the control group.

-

Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.

-

Monitor the body weight and overall health of the mice as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion

This compound represents a rational and innovative approach to cancer therapy by leveraging the biochemical machinery of tumor cells for its activation. Its selectivity for cells with high thymidylate synthase expression offers a potential therapeutic window and a strategy to overcome resistance to conventional chemotherapeutics. While its clinical development was halted, the principles behind its design and the preclinical data generated provide valuable insights for the future development of targeted, enzyme-activated prodrugs in oncology. Further investigation into the reasons for its discontinuation in clinical trials could also offer important lessons for the translation of similar agents from the laboratory to the clinic.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. NB1011 induces Ser15 phosphorylation of p53 and activates the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of cell growth by NB1011 requires high thymidylate synthase levels and correlates with p53, p21, bax, and GADD45 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme-catalyzed therapeutic agent (ECTA) design: activation of the antitumor ECTA compound NB1011 by thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Inhibition of Nb2 T-lymphoma cell growth by transforming growth factor-beta - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Thymectacin in Colon Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymectacin (NB1011) is a novel small molecule anticancer agent designed for selective activity against tumor cells expressing high levels of thymidylate synthase (TS), an enzyme crucial for DNA biosynthesis.[1] As elevated TS expression is a characteristic of many tumors, including colorectal cancer, this compound presents a targeted therapeutic strategy. This technical guide provides an overview of the proposed mechanism of action of this compound and outlines the standard methodologies for evaluating its in vitro cytotoxicity in colon cancer cell lines. Due to the limited publicly available data on this compound, this guide also incorporates illustrative data and protocols from studies on other compounds targeting similar pathways in colon cancer to provide a comprehensive framework for research and development.

Introduction to this compound and its Mechanism of Action

This compound, a phosphoramidate derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine, is an investigational anticancer agent.[1] Its mechanism of action is centered on the inhibition of thymidylate synthase (TS). TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. By targeting this enzyme, this compound aims to disrupt DNA replication and induce cell death preferentially in cancer cells with high TS levels, potentially minimizing toxicity to normal cells.[1]

The proposed mechanism involves the intracellular conversion of this compound to its active metabolite, (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVdUMP). BVdUMP then acts as a potent inhibitor of thymidylate synthase, leading to the generation of cytotoxic products within the tumor cells.[1] This targeted approach suggests potential efficacy in 5-fluorouracil-resistant colon cancers, where high TS expression is often a mechanism of resistance.[1]

Quantitative Analysis of In Vitro Cytotoxicity

A critical step in evaluating an anticancer agent is determining its dose-dependent cytotoxic effects on various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Reference |

| HCT116 | Thymoquinone | 24 | 68 | [2][3] |

| HT-29 | Thymol | 24 | ~150 µg/mL | [4] |

| HCT-116 | Thymol | 48 | 47 µg/mL | [4] |

| LoVo | Thymol | 48 | 41 µg/mL | [4] |

| HT-29 | Acetic acid thymol ester | 24 | ~0.08 µg/mL | [4] |

| HCT-116 | Acetic acid thymol ester | 24 | ~0.08 µg/mL | [4] |

Detailed Experimental Protocols

The following sections detail the standard experimental protocols for assessing the in vitro cytotoxicity of a compound like this compound in colon cancer cell lines.

Cell Culture

-

Cell Lines: Human colorectal carcinoma cell lines such as HCT116, HT-29, SW480, SW620, and LoVo are commonly used. Non-cancerous colon epithelial cell lines (e.g., NCM460) are often included as controls to assess selectivity.

-

Culture Medium: Cells are typically cultured in Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^5 cells/well and allowed to adhere overnight.

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.[5]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are treated with the test compound, harvested, and stained with Annexin V-FITC and PI before analysis by flow cytometry.[6]

-

Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process. Assays are available to measure the activity of key caspases, such as caspase-3, -8, and -9.[7]

-

Western Blotting for Apoptosis-Related Proteins: The expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can be assessed by Western blotting. Cleavage of PARP is also a hallmark of apoptosis.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for a thymidylate synthase inhibitor like this compound and a typical experimental workflow for evaluating its in vitro cytotoxicity.

Caption: Proposed mechanism of action for this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Promotion of Autophagy and Apoptosis in Colorectal Cancer Exposed to Imatinib and Thymoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thymus hirtus sp. algeriensis Boiss. and Reut. volatile oil enhances TRAIL/Apo2L induced apoptosis and inhibits colon carcinogenesis through upregulation of death receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preclinical Animal Model Studies of Thymectacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Thymectacin (NB-1011) is an investigational anticancer agent designed as a prodrug of a brivudine monophosphate analogue. Its mechanism of action is centered on the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair.[1] Tumors with high levels of TS expression are particularly susceptible to this compound's cytotoxic effects.[1] This document provides a comprehensive overview of the typical preclinical animal model studies relevant to the development of a drug like this compound. Due to the limited public availability of specific preclinical data for this compound, this guide utilizes representative data from studies on other thymidylate synthase inhibitors to illustrate the methodologies and expected outcomes of such research.

Introduction to this compound

This compound is a novel phosphoramidate prodrug that, upon intracellular conversion, targets thymidylate synthase.[1] Unlike traditional TS inhibitors, this compound is designed to be activated by TS, leading to the intracellular generation of cytotoxic metabolites.[1] This unique mechanism suggests a potential for enhanced efficacy in tumors that have developed resistance to conventional chemotherapies through the upregulation of TS. The preclinical development of this compound would necessitate a rigorous evaluation in various animal models to establish its pharmacokinetic profile, demonstrate its anti-tumor efficacy, and assess its safety and tolerability.

Mechanism of Action: A Signaling Pathway

This compound's proposed mechanism of action involves its intracellular conversion to a monophosphate derivative that then interacts with thymidylate synthase. This interaction leads to the production of cytotoxic metabolites that can induce cell death. The following diagram illustrates this simplified pathway.

Caption: Simplified signaling pathway of this compound's mechanism of action.

Pharmacokinetic Profile in Animal Models

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. The following table summarizes representative pharmacokinetic parameters for a thymidylate synthase inhibitor, AG337, in rats, which would be analogous to the data sought for this compound.

| Parameter | Value | Species | Route of Administration |

| Oral Bioavailability | 30-50% | Rat | Oral |

| Elimination Half-life (t½) | 2 hours | Rat | Oral |

Data presented is for the representative thymidylate synthase inhibitor AG337.

Experimental Protocol: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a test compound following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=3 per group), weighing 250-300g.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Dosing:

-

IV Group: The test compound is formulated in a suitable vehicle (e.g., 20% PEG400 in saline) and administered as a single bolus injection into the tail vein at a dose of 5 mg/kg.

-

PO Group: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a dose of 20 mg/kg.

-

-

Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the test compound are determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Cl, Vd, and F%) are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of a novel cancer therapeutic is typically evaluated in vivo using xenograft models, where human tumor cells are implanted into immunodeficient mice. The following table presents representative efficacy data for the thymidylate synthase inhibitor AG337 in a murine lymphoma model.

| Animal Model | Tumor Type | Treatment Regimen | Outcome |

| L5178Y/TK- implanted mice | Murine Lymphoma | 25 mg/kg, IP, BID for 10 days | 100% cures |

| L5178Y/TK- implanted mice | Murine Lymphoma | 50 mg/kg, IP, QD for 10 days | 100% cures |

| L5178Y/TK- implanted mice | Murine Lymphoma | 100 mg/kg, IP, QD for 5 days | 100% cures |

| L5178Y/TK- implanted mice | Murine Lymphoma | >=150 mg/kg, PO, BID for 5-10 days | 100% cure rates |

Data presented is for the representative thymidylate synthase inhibitor AG337.

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a test compound in a human tumor xenograft model in mice.

Methodology:

-

Cell Line: A human cancer cell line with high thymidylate synthase expression (e.g., HCT-116 colon cancer cells) is selected.

-

Animal Model: Female athymic nude mice (6-8 weeks old).

-

Tumor Implantation: 5 x 10^6 HCT-116 cells in 0.1 mL of a 1:1 mixture of serum-free media and Matrigel are injected subcutaneously into the right flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a mean volume of 100-150 mm³. Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.

-

Randomization and Treatment: Mice are randomized into treatment groups (n=8-10 per group), including a vehicle control group and groups receiving the test compound at various doses and schedules.

-

Drug Administration: The test compound is administered via the intended clinical route (e.g., intraperitoneal injection or oral gavage) for a specified duration (e.g., 21 days).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Body weight and clinical observations are recorded to assess toxicity.

Preclinical Development Workflow

The preclinical development of an anticancer drug like this compound follows a structured workflow to ensure a thorough evaluation of its potential before advancing to clinical trials.

Caption: A typical preclinical development workflow for an anticancer drug.

Logical Framework for Go/No-Go Decisions

Throughout preclinical development, critical go/no-go decisions are made based on the accumulating data. This logical framework helps to ensure that only promising candidates with an acceptable therapeutic index proceed to the next stage.

Caption: A logical framework for go/no-go decisions in preclinical drug development.

Conclusion

The preclinical evaluation of this compound in animal models is a critical step in its development as a potential anticancer therapeutic. This process involves a comprehensive assessment of its pharmacokinetics, in vivo efficacy, and safety profile. While specific data for this compound is not yet widely available in the public domain, the methodologies and representative data presented in this guide provide a robust framework for understanding the necessary preclinical studies. The successful completion of these studies is a prerequisite for advancing this compound into clinical trials to determine its safety and efficacy in human patients.

References

Thymectacin: A Technical Overview of a Platelet-Derived Therapy for Wound Healing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymectacin, also known as AutoloGel™, is a topical therapeutic derived from the patient's own blood platelets. This autologous platelet releasate is a gel formulation rich in a cocktail of growth factors and cytokines essential for tissue repair and regeneration. Unlike systemically administered drugs, this compound's therapeutic action is localized to the wound site. Consequently, its pharmacological profile is characterized by local cellular and tissue-level effects rather than traditional pharmacokinetic and pharmacodynamic parameters. This guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, clinical application, and the methodologies used in its evaluation.

Mechanism of Action: A Symphony of Growth Factors

The therapeutic efficacy of this compound stems from the concentrated mixture of growth factors released from activated platelets. These signaling molecules orchestrate the complex process of wound healing, which can be broadly categorized into three overlapping phases: inflammation, proliferation, and remodeling.

Beyond Thymidylate Synthase: An In-depth Technical Guide to the Molecular Targets of Thymectacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymectacin (NB1011), a phosphoramidate prodrug of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU), was developed as a selective anticancer agent targeting tumor cells with high expression of thymidylate synthase (TS). While its primary mechanism of action is the TS-dependent conversion into cytotoxic metabolites that disrupt DNA synthesis, emerging evidence reveals that the downstream effects of this compound extend to the modulation of critical cell signaling pathways, particularly the p53-mediated DNA damage response and G2/M cell cycle checkpoint. This technical guide provides a comprehensive overview of the molecular events triggered by this compound beyond its direct interaction with thymidylate synthase, offering insights for researchers and professionals in drug development. We delve into the signaling cascades affected, present available quantitative data, detail relevant experimental methodologies, and visualize the intricate molecular relationships.

Introduction

This compound is a novel chemotherapeutic agent designed to exploit the elevated levels of thymidylate synthase (TS) in cancer cells.[1][2] Its activation is contingent on TS, which metabolizes it into bromovinyldeoxyuridine monophosphate (BVdUMP) and subsequently into cytotoxic products.[1][2] This targeted activation mechanism aims to spare normal cells with low TS expression, thereby reducing systemic toxicity.[1] Although the clinical development of this compound has been discontinued, its unique mechanism of action and the downstream cellular responses it elicits remain of significant interest for understanding cancer cell biology and for the development of novel therapeutic strategies. This document focuses on the molecular consequences of this compound treatment that are not directly related to the enzymatic inhibition of TS but rather are a result of the cellular response to its cytotoxic metabolites.

The p53 Signaling Pathway: A Key Downstream Target

A significant body of evidence indicates that the cytotoxic effects of this compound in high-TS-expressing cancer cells are mediated through the activation of the p53 signaling pathway.[1][3] This response is not observed in cells with low TS expression, underscoring the necessity of TS-mediated activation of this compound to initiate this signaling cascade.

Induction of p53 Phosphorylation and Upregulation

Treatment of high-TS-expressing breast carcinoma cells (MCF7TDX) with this compound (NB1011) results in the phosphorylation of the p53 tumor suppressor protein at the Serine 15 residue.[1] This post-translational modification is a critical event in the activation of p53 in response to DNA damage. Consequently, an increase in the total protein levels of p53 is observed.[1][3]

Activation of p53 Downstream Targets

Activated p53 functions as a transcription factor, inducing the expression of a battery of genes involved in cell cycle arrest, apoptosis, and DNA repair. In response to this compound treatment, the mRNA and protein levels of several key p53 target genes are upregulated:

-

p21 (CDKN1A): A potent cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest.[1][3]

-

Bax: A pro-apoptotic member of the Bcl-2 family of proteins.[3]

-

GADD45 (Growth Arrest and DNA Damage-inducible 45): A protein involved in DNA repair and cell cycle checkpoint control.[3]

-

14-3-3σ: A protein that contributes to G2/M arrest by sequestering cyclin B1-Cdc2 complexes in the cytoplasm.[1]

G2/M Cell Cycle Checkpoint Activation

The activation of the p53 pathway by this compound culminates in the arrest of the cell cycle at the G2/M transition.[1] This checkpoint prevents cells with damaged DNA from entering mitosis, thus averting the propagation of genetic errors.

Downregulation of Key G2/M Regulators

The G2/M arrest induced by this compound is characterized by the downregulation of essential proteins that govern the entry into mitosis:

-

Cdc2 (CDK1): The master kinase that drives the cell into mitosis.[1]

-

Cyclin B1: The regulatory partner of Cdc2, forming the maturation-promoting factor (MPF).[1]

-

Cdc25C: The phosphatase that activates the Cdc2-cyclin B1 complex.[1]

The coordinated downregulation of these proteins effectively blocks the cell from proceeding into mitosis.

Quantitative Data Summary

While comprehensive quantitative data on the off-target effects of this compound are limited in publicly available literature, the following table summarizes the reported observations.

| Parameter | Cell Line | Treatment Condition | Observed Effect | Reference |

| p53 Protein Level | MCF7TDX | NB1011 | 2-3 fold increase | [3] |

| p53 Phosphorylation (Ser15) | Various high-TS tumor cells | NB1011 | Increased | [1] |

| p21 mRNA and Protein Levels | MCF7TDX, RKOTDX | NB1011 | Increased | [1][3] |

| Bax mRNA and Protein Levels | MCF7TDX, RKOTDX | NB1011 | Increased | [3] |

| GADD45 mRNA Levels | MCF7TDX, RKOTDX | NB1011 | Increased | [3] |

| cdc2 mRNA and Protein Levels | MCF7TDX | NB1011 | Downregulated | [1] |

| Cyclin B1 mRNA and Protein Levels | MCF7TDX | NB1011 | Downregulated | [1] |

| cdc25C mRNA and Protein Levels | MCF7TDX | NB1011 | Downregulated | [1] |

| 14-3-3σ mRNA and Protein Levels | MCF7TDX | NB1011 | Upregulated | [1] |

| G2/M Cell Cycle Arrest | MCF7TDX, RKOTDX | NB1011 | Accumulation of cells in G2/M | [1][3] |

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the investigation of this compound's effects beyond thymidylate synthase.

Cell Culture and Drug Treatment

-

Cell Lines: High-TS-expressing cancer cell lines (e.g., MCF7TDX, RKOTDX) and their low-TS counterparts are used.

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound (NB1011) is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations and for specified durations as indicated in the experimental design.

Western Blot Analysis for Protein Expression

-

Cell Lysis: Cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p53 Ser15, total p53, p21, Bax, Cdc2, Cyclin B1, etc.) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for mRNA Expression

-

RNA Extraction: Total RNA is isolated from treated and untreated cells using a suitable RNA extraction kit.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification using gene-specific primers for the target genes (e.g., p21, GADD45, cdc2, etc.) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: The PCR products are resolved on an agarose gel and visualized, or quantified using real-time PCR.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvest and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound-Induced G2/M Arrest

Caption: this compound-induced p53-mediated G2/M arrest pathway.

Experimental Workflow for Investigating this compound's Downstream Effects

Caption: Workflow for analyzing this compound's molecular effects.

Conclusion

This compound's mechanism of action, while initiated by thymidylate synthase, extends to the intricate network of the p53-mediated DNA damage response. The activation of p53 and its downstream effectors leads to a robust G2/M cell cycle arrest, providing a clear example of how a targeted metabolic activation of a prodrug can induce complex and potent anti-proliferative signaling cascades. Although direct off-target binding of this compound or its metabolites to other cellular proteins has not been reported, the well-documented downstream effects on the p53 pathway highlight a crucial aspect of its anti-cancer activity. Further investigation, potentially through proteomic and kinomic screening, could yet uncover direct interactions with other molecular targets, offering a more complete picture of this compound's cellular impact and informing the design of future cancer therapeutics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Trans-omics Impact of Thymoproteasome in Cortical Thymic Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative proteomic profiling reveals key pathways in the anti-cancer action of methoxychalcone derivatives in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogues of Thymectacin: A Technical Guide to Their Synthesis and In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymectacin, also known as NB1011, is a phosphoramidate prodrug (ProTide) of the nucleoside analogue (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU). Its mechanism of action relies on the selective targeting of cancer cells with high expression levels of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. Within the tumor cell, this compound is metabolized by TS into cytotoxic metabolites that disrupt DNA synthesis, leading to cell death. The ProTide approach is designed to enhance the intracellular delivery of the monophosphorylated active form of the nucleoside analogue, overcoming limitations of conventional nucleoside drugs, such as the need for initial phosphorylation by cellular kinases.

This technical guide provides an in-depth overview of the structural analogues of this compound, focusing on their synthesis, in vitro anticancer activity, and the experimental methodologies used for their evaluation. The structure-activity relationship (SAR) of these analogues is explored through the presentation of quantitative data, offering insights for the rational design of more potent and selective anticancer agents.

Structural Analogues of this compound and their In Vitro Activity

The core structure of this compound, a phenyl (methoxy-L-alaninyl) phosphoramidate derivative of BVdU, has been systematically modified to explore the impact of the amino acid and ester moieties on its anticancer potency. A key study by McGuigan and colleagues in 2005 described the synthesis and evaluation of twelve such analogues. The in vitro activity of these compounds was assessed against human colon carcinoma (HT115) and prostate cancer (PC-3 and DU-145) cell lines.

The results, summarized in the table below, reveal significant variations in activity based on these structural modifications. Notably, the replacement of the methyl ester with a benzyl ester in the L-alanine-containing analogue resulted in a 175-fold increase in potency against the HT115 cell line compared to this compound. This highlights the critical role of the ester group in modulating the anticancer activity of these ProTides. Other modifications, such as the use of different amino acids like L-valine and L-isoleucine, also influenced the cytotoxic profile of the analogues.

| Compound ID | Amino Acid Moiety | Ester Moiety | HT115 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | DU-145 IC₅₀ (µM) |

| This compound | L-Alanine | Methyl | 10.5 | >50 | >50 |

| Analogue 1 | L-Alanine | Ethyl | 5.5 | >50 | >50 |

| Analogue 2 | L-Alanine | n-Propyl | 12.5 | >50 | >50 |

| Analogue 3 | L-Alanine | Isopropyl | 22.0 | >50 | >50 |

| Analogue 4 | L-Alanine | n-Butyl | 11.5 | >50 | >50 |

| Analogue 5 | L-Alanine | Benzyl | 0.06 | 10.0 | 11.0 |

| Analogue 6 | Glycine | Methyl | >50 | >50 | >50 |

| Analogue 7 | Glycine | Benzyl | 10.5 | 11.0 | 12.5 |

| Analogue 8 | L-Valine | Methyl | >50 | >50 | >50 |

| Analogue 9 | L-Valine | Benzyl | 1.5 | 12.5 | 15.0 |

| Analogue 10 | L-Isoleucine | Methyl | >50 | >50 | >50 |

| Analogue 11 | L-Isoleucine | Benzyl | 2.5 | 15.0 | 17.5 |

| Analogue 12 | L-Phenylalanine | Methyl | >50 | >50 | >50 |

Data extracted from McGuigan et al., Bioorganic & Medicinal Chemistry, 2005, 13, 3219-3227.

Further research by Kandil and colleagues in 2016 expanded on this by synthesizing and evaluating a library of forty-six phosphoramidate ProTides of BVdU against various cancer cell lines, including murine leukemia (L1210), human T-lymphocyte (CEM), and human cervical carcinoma (HeLa). Several of these analogues demonstrated low micromolar activity, further underscoring the potential of the ProTide approach in developing potent anticancer agents derived from BVdU.

Experimental Protocols

General Synthesis of this compound Analogues (BVdU Phosphoramidates)

The synthesis of the phosphoramidate analogues of BVdU generally follows a multi-step procedure involving the preparation of a phosphoryl chloride intermediate followed by its reaction with the nucleoside.

1. Preparation of the Amino Acid Ester Hydrochloride:

-

The desired amino acid is esterified by reacting it with the corresponding alcohol (e.g., methanol, ethanol, benzyl alcohol) in the presence of thionyl chloride at low temperatures (typically 0 °C to room temperature). The reaction mixture is stirred for several hours to yield the amino acid ester hydrochloride salt.

2. Synthesis of the Phenyl Phosphorodichloridate:

-

Phenyl phosphorodichloridate is synthesized by reacting phosphorus oxychloride with phenol in the presence of a base, such as pyridine or triethylamine, at low temperatures.

3. Synthesis of the Phenyl (Amino Acid Ester) Phosphorochloridate:

-

The phenyl phosphorodichloridate is then reacted with the amino acid ester hydrochloride in an anhydrous solvent like dichloromethane (DCM) in the presence of a base (e.g., triethylamine) at a low temperature (e.g., -78 °C). The reaction is carefully monitored to ensure the formation of the desired phosphorochloridate intermediate.

4. Coupling with (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU):

-

The final step involves the coupling of the phenyl (amino acid ester) phosphorochloridate with BVdU. This reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) or DCM in the presence of a coupling agent like N-methylimidazole (NMI) at low temperatures, gradually warming to room temperature. The crude product is then purified using column chromatography to yield the target phosphoramidate analogue as a mixture of diastereomers at the phosphorus center.

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro anticancer activity of the this compound analogues is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

1. Cell Culture:

-

Human cancer cell lines (e.g., HT115, PC-3, DU-145) are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

-

Cells are harvested from culture flasks, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 2,500 to 10,000 cells per well, depending on the cell line's growth rate). The plates are then incubated for 24 hours to allow the cells to attach and resume logarithmic growth.

3. Compound Treatment:

-

Stock solutions of the this compound analogues are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the 96-well plates is removed, and the cells are treated with the various concentrations of the test compounds. Control wells containing untreated cells and vehicle-treated cells are also included. The plates are then incubated for a specified period (e.g., 72 hours).

4. MTT Incubation:

-

After the treatment period, a solution of MTT (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

5. Formazan Solubilization and Absorbance Measurement:

-

The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol, or a solution of sodium dodecyl sulfate in HCl) is added to each well to dissolve the formazan crystals. The plates are then gently agitated to ensure complete dissolution. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

-

The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound and its analogues.

Caption: Experimental workflow of the MTT assay for cytotoxicity screening.

Conclusion

The structural analogues of this compound, particularly those with modifications to the ester and amino acid components of the phosphoramidate ProTide moiety, have demonstrated a wide range of in vitro anticancer activity. The significant enhancement in potency observed with certain analogues, such as the benzyl ester derivative of the L-alanine-containing ProTide, underscores the potential for fine-tuning the structure of these compounds to achieve greater efficacy. The data presented in this guide provides a valuable resource for researchers in the field of anticancer drug development, offering a foundation for the design and synthesis of novel thymidylate synthase-targeting ProTides with improved therapeutic profiles. Further investigation into the metabolic stability, pharmacokinetic properties, and in vivo efficacy of the most potent analogues is warranted to advance these promising compounds towards clinical application.

The Role of Thymidylate Synthase Expression in Pemetrexed (Thymectacin) Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines, has emerged as a key determinant of sensitivity to antifolate chemotherapeutic agents. This technical guide provides an in-depth analysis of the relationship between TS expression and sensitivity to Pemetrexed, a multi-targeted antifolate, with reference to the investigational agent Thymectacin, which shares a dependency on TS for its cytotoxic effect. High TS expression is consistently associated with reduced sensitivity and resistance to Pemetrexed in both preclinical and clinical settings. This document summarizes the quantitative data supporting this correlation, details the experimental protocols for assessing TS expression and drug sensitivity, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction: Thymidylate Synthase as a Therapeutic Target

Thymidylate synthase (TS), encoded by the TYMS gene, catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[1][2] This function makes TS a critical enzyme for proliferating cells, and consequently, an attractive target for cancer chemotherapy.

Pemetrexed (Alimta®) is a multitargeted antifolate that inhibits not only thymidylate synthase but also dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT), thereby disrupting both pyrimidine and purine synthesis.[3][4][5] It is a standard-of-care treatment for non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma (MPM).[1][3]

This compound (NB-1011) is an experimental anticancer prodrug, specifically a phosphoramidate derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU).[6] Its mechanism is distinct from Pemetrexed in that it is not a direct inhibitor of TS. Instead, this compound is designed to be selectively activated by high levels of TS within tumor cells.[6][7] TS converts this compound into cytotoxic metabolites, leading to the premise that tumors with higher TS expression would be more sensitive to this agent.[6][7]

This guide will focus primarily on the extensive data available for Pemetrexed, as it provides a robust framework for understanding the role of TS expression in sensitivity to TS-targeting therapies.

Quantitative Data: TS Expression and Pemetrexed Sensitivity

A substantial body of evidence demonstrates an inverse correlation between TS expression levels and the efficacy of Pemetrexed.

Preclinical Data (In Vitro)

Studies using cancer cell lines have consistently shown that higher levels of TS are associated with increased resistance to Pemetrexed, as measured by the half-maximal inhibitory concentration (IC50).

| Cell Line Type | Observation | IC50 Values (nM) | Reference |

| Malignant Pleural Mesothelioma (MPM) | Pemetrexed-resistant cell lines (MSTO-211H_R and TCC-MESO-2_R) showed significantly higher TS expression compared to parental lines. | MSTO-211H: 31.8MSTO-211H_R: 413.6TCC-MESO-2: 32.3TCC-MESO-2_R: 869.2 | [1] |

| Non-Small Cell Lung Cancer (NSCLC) | The expression level of the TS gene was significantly correlated with the IC50 of pemetrexed in 11 NSCLC cell lines. | Data not specified in abstract. | [8] |

| Non-Small Cell Lung Cancer (NSCLC) | Forced overexpression of TS in NSCLC cell lines (A549, H1299, and PC9) markedly reduced sensitivity to the antiproliferative effect of pemetrexed. | Data not specified in abstract. | [9][10] |

Clinical Data (In Vivo)

Clinical trials in patients with NSCLC and other cancers have corroborated the preclinical findings, indicating that low TS expression is a predictive biomarker for improved outcomes with Pemetrexed-based chemotherapy.

| Cancer Type | Patient Cohort | Finding | Quantitative Results | Reference |

| Non-squamous NSCLC | 70 treatment-naive patients | Low TS expression was associated with longer progression-free survival (PFS). | Median PFS: 5.5 months (overall cohort) | [11] |

| Metastatic NSCLC | 28 patients treated with Pemetrexed | Patients with TS-negative tumors had a higher response rate. | Response Rate:TS overexpressed: 20% (2/10)TS negative: 50% (3/6) | [12] |

| Advanced NSCLC | 62 patients | Low TYMS expression correlated with a better response rate, time to progression (TTP), and overall survival (OS). | Response Rate:Low TYMS: 29%High TYMS: 3%Average TTP:Low TYMS: 56 monthsHigh TYMS: 23 monthsAverage OS:Low TYMS: 60 monthsHigh TYMS: 25 months | [13] |

| Advanced NSCLC, SCLC, and Mesothelioma | 54 patients | Low TS expression was associated with a significantly better response rate and time to progression. | Response Rate:Low TS: 63%High TS: 15%Median TTP:Low TS: 12 monthsHigh TS: 2 months | [14] |

| Meta-analysis of 8 studies in NSCLC | - | Lower TS expression was associated with better response, PFS, and OS. | Response Rate Ratio: 2.06 (Low vs. High TS)PFS Hazard Ratio: 0.63 (Low vs. High TS)OS Hazard Ratio: 0.74 (Low vs. High TS) | [15] |

Signaling Pathways and Mechanisms of Action

Pemetrexed's Inhibition of Folate Metabolism

Pemetrexed exerts its cytotoxic effects by interrupting the folate metabolic pathway, which is crucial for the synthesis of nucleotides required for DNA and RNA production.

References

- 1. Frontiers | Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma [frontiersin.org]

- 2. Thymidylate synthase maintains the de-differentiated state of triple negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pemetrexed - Wikipedia [en.wikipedia.org]

- 4. Pemetrexed: its promise in treating non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thymidylate Synthase Expression Determines Pemetrexed Targets and Resistance Development in Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Significance of thymidylate synthase for resistance to pemetrexed in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]